molecular formula C22H19N3O3S B2505922 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide CAS No. 898433-96-0

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2505922
CAS No.: 898433-96-0
M. Wt: 405.47
InChI Key: LLBJAUUONYWWCM-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity

N-substituted imidazolylbenzamides, including those similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide, have been synthesized and evaluated for their cardiac electrophysiological activity. Some of these compounds showed potency in in vitro assays comparable to known selective class III agents, indicating their potential in addressing cardiac arrhythmias (Morgan et al., 1990).

Dopamine D2 Receptor Binding

The design of 2-phenyl-4-(aminomethyl)imidazoles as analogs of dopamine D2 selective benzamide antipsychotics suggests the relevance of benzamide derivatives in neurological research. These compounds were synthesized and tested for their ability to block dopamine D2 receptor binding, underscoring their potential in the development of antipsychotic medications (Thurkauf et al., 1995).

Antimalarial and COVID-19 Applications

Derivatives of N-(phenylsulfonyl)acetamide, which share a structural resemblance to the chemical , have been investigated for their antimalarial activity and explored for potential applications against COVID-19. These studies include computational calculations and molecular docking studies, highlighting the versatility of sulfonamide derivatives in addressing various infectious diseases (Fahim & Ismael, 2021).

Fluorescent Properties for Imaging

N-2-Aryl-1,2,3-triazoles, which include structural motifs similar to this compound, have been synthesized and studied for their fluorescent properties. These compounds exhibit potential for use in imaging and sensor applications due to their photophysical properties (Padalkar et al., 2015).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position, structurally related to the compound , were synthesized as potential antisecretory and cytoprotective agents for treating ulcers. Though not directly mentioning this compound, this research underscores the therapeutic versatility of related compounds (Starrett et al., 1989).

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBJAUUONYWWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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